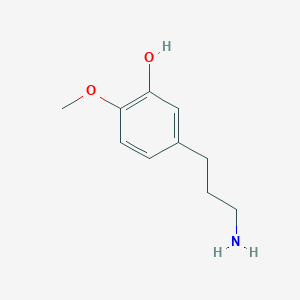
5-(3-Aminopropyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminopropyl)-2-methoxyphenol is an organic compound that features both an amino group and a methoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 3-aminopropyl reagents under controlled conditions. One common method involves the use of 3-aminopropyltriethoxysilane as a starting material, which undergoes hydrolytic polycondensation in the presence of a catalyst such as hydrochloric acid or trifluoromethanesulfonic acid . The reaction is carried out in a solvent like ethanol at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Aminopropyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary amines.
Aplicaciones Científicas De Investigación
5-(3-Aminopropyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific functional properties
Mecanismo De Acción
The mechanism of action of 5-(3-Aminopropyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyltriethoxysilane: Used in silanization processes and surface functionalization.
3-Aminopropyltrimethoxysilane: Similar to 3-aminopropyltriethoxysilane but with different alkoxy groups.
Uniqueness
5-(3-Aminopropyl)-2-methoxyphenol is unique due to the presence of both an amino group and a methoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
5-(3-aminopropyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h4-5,7,12H,2-3,6,11H2,1H3 |
Clave InChI |
NZKRJTLUCRNIIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


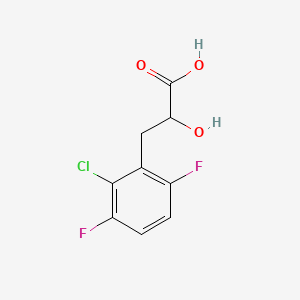
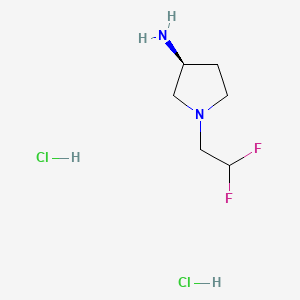
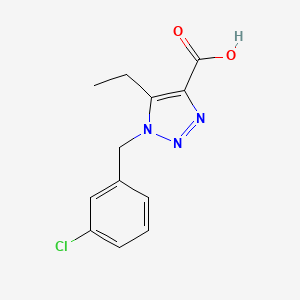
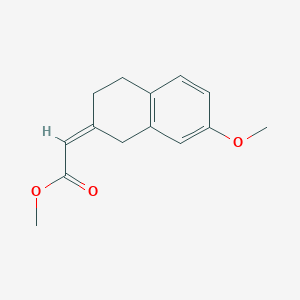
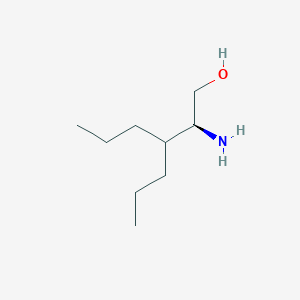

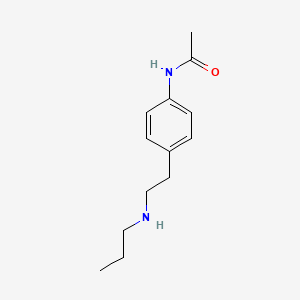
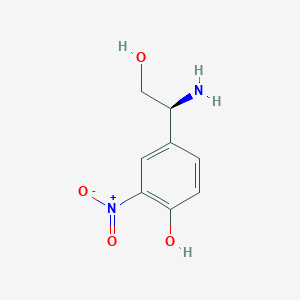
![tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13622031.png)
![4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)
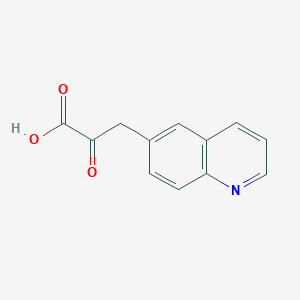
![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)


